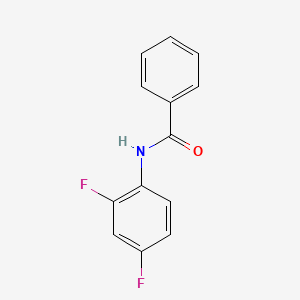

N-(2,4-difluorophenyl)benzamide

Description

N-(2,4-Difluorophenyl)benzamide is a fluorinated aromatic amide characterized by a benzamide backbone substituted with two fluorine atoms at the 2- and 4-positions of the aniline ring. Fluorination enhances electronegativity, influencing molecular interactions such as hydrogen bonding and π-stacking, which are critical for crystallinity and biological activity . This compound has been studied extensively in crystallography, with its isomer Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) demonstrating distinct packing patterns mediated by C–H···F and N–H···O hydrogen bonds . Its structural simplicity and tunable properties make it a scaffold for designing analogs with diverse applications, including pharmaceuticals and materials science.

Properties

CAS No. |

201995-09-7 |

|---|---|

Molecular Formula |

C13H9F2NO |

Molecular Weight |

233.21 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)benzamide |

InChI |

InChI=1S/C13H9F2NO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |

InChI Key |

VCRHVVLBUJFAFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride Approach

The most direct and widely employed method for synthesizing N-(2,4-difluorophenyl)benzamide involves the reaction of benzoyl chloride with 2,4-difluoroaniline. This nucleophilic acyl substitution proceeds efficiently under mild conditions:

- 2,4-Difluoroaniline is dissolved in an inert solvent (typically dichloromethane)

- A base such as triethylamine is added to neutralize the hydrogen chloride generated

- Benzoyl chloride is added dropwise at controlled temperature (0-25°C)

- The reaction mixture is stirred for several hours followed by aqueous workup

- Purification by recrystallization or column chromatography yields the pure product

The reaction typically produces high yields (75-90%) and can be scaled up for larger preparations. This approach is advantageous for its simplicity and reliability, though it requires handling moisture-sensitive acyl chloride reagents.

Carbodiimide Coupling Method

An alternative approach utilizes carbodiimide coupling reagents to activate benzoic acid directly:

- Benzoic acid is combined with 2,4-difluoroaniline in an appropriate solvent

- Addition of a coupling reagent (EDC·HCl or DCC) along with catalysts like DMAP

- Reaction at ambient temperature for 5-24 hours

- Aqueous workup and purification

As demonstrated in relevant studies, this method proceeds through the formation of an activated benzoic acid intermediate, which subsequently reacts with the amine component. The coupling reagent approach offers milder conditions and avoids the preparation of acyl chlorides, making it suitable for sensitive substrates.

Advanced Synthetic Approaches

Ester-Based Synthesis

Research findings indicate that this compound can be efficiently prepared from ethyl benzoate and 2,4-difluoroaniline:

Reaction conditions:

- Ethyl benzoate (0.91 mmol) as limiting reagent

- 2,4-Difluoroaniline (typically in slight excess)

- Strong base to facilitate ester aminolysis

- Appropriate solvent system

This preparation yields the product in approximately 78% yield (165 mg). The synthesized compound exhibits a melting point of 114.5-117.1°C and shows characteristic FT-IR absorption at 1650 cm⁻¹ (C=O stretching).

Mechanochemical Synthesis

An environmentally advantageous approach involves mechanochemical techniques:

- Equimolar amounts of benzoic acid and 2,4-difluoroaniline are combined with EDC·HCl

- The mixture is ground in the presence of a minimal amount of solvent (liquid-assisted grinding)

- The process typically requires 10-30 minutes of grinding

- Simple workup by washing with water yields the pure product

This method, documented for similar benzamide derivatives, represents a greener alternative with significantly reduced solvent usage. Mechanical grinding activates the reactants through applied mechanical energy rather than thermal energy, often resulting in high yields (80-95%) and shorter reaction times.

Palladium-Catalyzed Approaches

Advanced catalytic methodologies have been developed for the synthesis of complex benzamides:

General procedure:

Under N₂ atmosphere, to a 10 ml dry flask:

- Add amide precursor (0.5 mmol)

- Boronic acid (0.75 mmol)

- Pd(PCy₃)₂Cl₂ (5 mol%)

- PCy₃ (3 mol%)

- K₂CO₃ (1 mmol)

- Dry dioxane (4 ml)

- Stir at 110°C until reaction completion

Characterization Data

Analytical Profile

This compound is characterized by the following data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₂NO |

| Molecular Weight | 233.21 g/mol |

| Physical Appearance | White crystalline solid |

| Melting Point | 114.5-117.1°C |

| FT-IR (characteristic bands) | 1650 cm⁻¹ (C=O stretching) |

| InChI | InChI=1S/C13H9F2NO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |

| InChIKey | VCRHVVLBUJFAFJ-UHFFFAOYSA-N |

Spectroscopic Data

The compound's identity and purity can be confirmed through spectroscopic analysis:

¹H NMR (500 MHz, DMSO-d₆) δ ppm:

- 10.07 (s, 1H, NH)

- 7.93 (d, 2H, J = 7.5 Hz, Ar-H)

- 7.59-7.51 (m, 2H, Ar-H)

- 7.48 (t, 2H, J = 7.5 Hz, Ar-H)

- 7.30 (t, 1H, J = 7.3 Hz, Ar-H)

These spectroscopic features provide definitive confirmation of the compound's structure, with the amide proton signal at 10.07 ppm being particularly characteristic of benzamides with electron-withdrawing substituents on the nitrogen-bound aromatic ring.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The various preparation methods can be compared based on their synthetic efficiency and potential for scale-up:

| Method | Typical Yield (%) | Reaction Time | Scale Potential | Key Reagents |

|---|---|---|---|---|

| Benzoyl chloride route | 75-90 | 2-6 hours | Laboratory to industrial | Benzoyl chloride, 2,4-difluoroaniline, base |

| Carbodiimide coupling | 70-85 | 5-24 hours | Laboratory | Benzoic acid, 2,4-difluoroaniline, EDC·HCl |

| Ester-based synthesis | 78 | 6-24 hours | Laboratory | Ethyl benzoate, 2,4-difluoroaniline, base |

| Mechanochemical approach | 80-95 | 10-30 minutes | Small scale | Benzoic acid, 2,4-difluoroaniline, EDC·HCl |

| Palladium-catalyzed methods | 65-85 | 8-24 hours | Laboratory | Various precursors, Pd catalyst, boronic acids |

Practical Considerations

Each method presents distinct advantages and limitations that should be considered when selecting a synthetic approach:

Benzoyl chloride method:

- Advantages: High yield, straightforward procedure, well-established

- Limitations: Requires moisture-sensitive reagents, generates HCl, potential for side reactions

Carbodiimide coupling:

- Advantages: Mild conditions, directly utilizes benzoic acid

- Limitations: Coupling reagents can be expensive, requires careful control of reaction conditions

Ester-based synthesis:

- Advantages: Uses readily available starting materials, avoids acyl chlorides

- Limitations: Often requires higher temperatures, longer reaction times

Mechanochemical synthesis:

- Advantages: Environmentally friendly, minimal solvent, rapid reaction

- Limitations: Specialized equipment, scaling challenges

Palladium-catalyzed approaches:

- Advantages: Access to complex structures, potential for late-stage diversification

- Limitations: Expensive catalysts, complex setup, purification challenges

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For substitution reactions, the products typically involve the replacement of fluorine atoms with other functional groups. Oxidation and reduction reactions yield corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-difluorophenyl)benzamide has garnered attention for its potential as a therapeutic agent. It has been studied for various biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant inhibition of cancer cell proliferation across multiple cancer lines, including non-small cell lung cancer and colon cancer. The mechanism involves arresting the cell cycle and inducing apoptosis through interactions with specific cellular proteins involved in cell cycle regulation .

- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways by inhibiting key enzymes involved in inflammation processes. This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Studies

The compound's structural features enable it to interact with various biological targets:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes critical in disease pathways. For instance, studies suggest that it may inhibit kinases involved in cancer progression .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, potentially due to its ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

- Anticancer Activity Study :

- Inflammation Modulation :

-

Comparative Analysis with Similar Compounds :

- A comparative study involving similar compounds revealed that this compound exhibited superior anticancer and antimicrobial activities compared to its analogs due to its unique fluorination pattern .

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Dual-action against cancer and inflammation |

| 3-Chloro-N-(3,4-difluorophenyl)benzamide | Moderate | Low | Different substitution pattern affecting activity |

| 3-Chloro-N-(2-fluorobenzyl)benzamide | Low | High | Enhanced antimicrobial properties |

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to increased biological activity. The compound’s effects are mediated through its ability to form stable interactions with its molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

Fluorinated Analogs

- Fo23 (N-(2,3-Difluorophenyl)-2-fluorobenzamide) : A positional isomer of Fo24, Fo23 exhibits altered crystal packing due to fluorine substitution at the 2- and 3-positions. Compared to Fo24, Fo23 shows weaker intermolecular interactions, leading to differences in melting points and solubility .

- PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide): This complex triazole derivative incorporates the N-(4-fluorophenyl)benzamide moiety. The addition of a triazole ring and piperazine group enhances antifungal activity by targeting fungal CYP51 (lanosterol 14α-demethylase), with reported potency against itraconazole-resistant Aspergillus fumigatus .

Chlorinated Analogs

Table 1: Physicochemical Properties of Halogenated Benzamides

*Estimated based on analogous compounds.

Bioactive Derivatives with Modified Backbones

Receptor Agonists/Antagonists

- VU0357121 (4-Butoxy-N-(2,4-difluorophenyl)benzamide) : A mGluR5 positive allosteric modulator with an EC50 of 33 nM. The butoxy group enhances hydrophobic interactions with the receptor’s allosteric site, demonstrating how alkoxy chains improve potency compared to unsubstituted benzamides .

Anticancer and Antifungal Agents

Polymorphism and Material Properties

- N-(3,5-Difluorophenyl)-2,4-difluorobenzamide : This trifluorinated analog exists as two polymorphs (Forms 1 and 2). Form 1, stabilized by linear C–H···F interactions, exhibits 50% greater stiffness and 33% higher hardness than Form 2, which has bent interactions. The polymorphism highlights fluorine’s role in tuning mechanical properties .

Biological Activity

N-(2,4-difluorophenyl)benzamide is a synthetic organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide backbone with fluorine substitutions, which enhance its lipophilicity and binding affinity to biological targets. The structural formula can be represented as follows:

This compound's unique structure is believed to contribute to its pharmacological properties, particularly in oncology and neurology.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can act as inhibitors of metabotropic glutamate receptors (mGluRs), which are implicated in various cancers and neurological disorders. The thiazole moiety often associated with such compounds is known for its antimicrobial and anticancer properties.

Table 1: Biological Activity Overview

Neurological Implications

The compound has also been studied for its effects on the central nervous system. The inhibition of mGluRs by this compound suggests potential applications in treating conditions like schizophrenia and anxiety disorders. In vivo studies have demonstrated that modulation of these receptors can lead to significant behavioral changes in animal models .

Case Studies

- Inhibition of Hemozoin Formation : A study on related compounds indicated that they could inhibit hemozoin formation in Plasmodium falciparum, suggesting potential antimalarial properties. This mechanism could be relevant for this compound if further explored .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds indicate their potency compared to standard treatments like cisplatin .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have suggested that the presence of fluorine enhances metabolic stability and bioavailability. However, detailed toxicity studies are needed to assess the safety profile of this compound in clinical settings.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Lipophilicity | High |

| Metabolic Stability | Moderate to High |

| Toxicity | Under Investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.